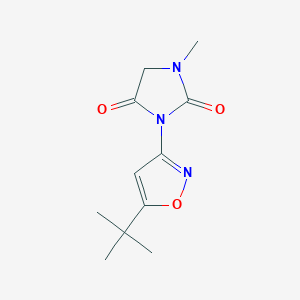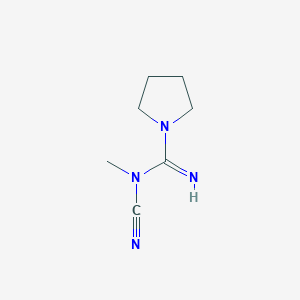![molecular formula C32H54O8 B12893356 Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate CAS No. 7355-63-7](/img/structure/B12893356.png)
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate is a chemical compound known for its unique structure and properties It is composed of two oxolane rings attached to a pentane chain, which is further connected to a hexanedioate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate typically involves the reaction of oxolane derivatives with pentane-3,5-diol in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate:
1,5-Bis(1H-benzimidazol-2-yl)pentan-3-one: A bis-benzimidazole derivative with chelating characteristics and biological effects.
1,3-Bis[2,6-bis(pentan-3-yl)phenyl]-4,5-dichloro-2,3-dihydro-1H-imidazol-2-id-2-yl dichloro (pyridin-1-ium-1-yl)palladium:
Uniqueness
This compound stands out due to its specific structure, which allows for unique interactions with molecular targets
Propiedades
| 7355-63-7 | |
Fórmula molecular |
C32H54O8 |
Peso molecular |
566.8 g/mol |
Nombre IUPAC |
bis[1,5-bis(oxolan-2-yl)pentan-3-yl] hexanedioate |
InChI |
InChI=1S/C32H54O8/c33-31(39-29(17-13-25-7-3-21-35-25)18-14-26-8-4-22-36-26)11-1-2-12-32(34)40-30(19-15-27-9-5-23-37-27)20-16-28-10-6-24-38-28/h25-30H,1-24H2 |
Clave InChI |
JCVBDHFXFFTGDQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(OC1)CCC(CCC2CCCO2)OC(=O)CCCCC(=O)OC(CCC3CCCO3)CCC4CCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


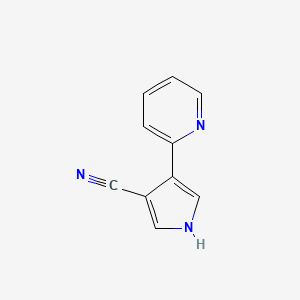
![(1R,2R)-2-(2-Ethylbenzo[d]oxazol-7-yl)cyclopropanecarbaldehyde](/img/structure/B12893277.png)
![Furan, 2,2'-[(4-methoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12893283.png)
![2-(Difluoromethyl)-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12893284.png)

![5-bromo-1-(tert-butyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B12893290.png)
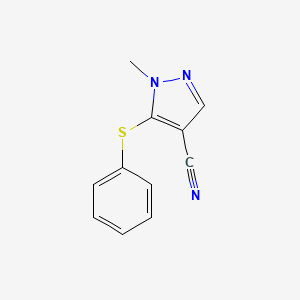

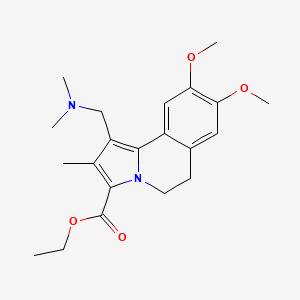

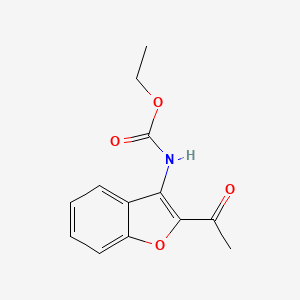
![2-(Aminomethyl)benzo[d]oxazole-6-acetic acid](/img/structure/B12893341.png)
